(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one

Description

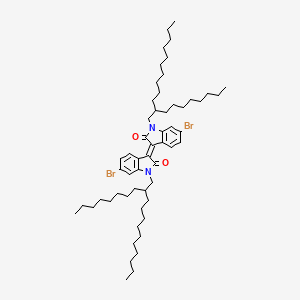

The compound “(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one” is a brominated bis-indole derivative characterized by its unique structural features. It contains two indolin-2-one cores linked via a conjugated (E)-configured double bond, with bromine substituents at the 6-position of each indole ring. The bulky 2-octyldodecyl groups at the N1 positions enhance solubility in nonpolar solvents and influence molecular packing in solid-state applications. Such compounds are typically synthesized via Knoevenagel condensation, with structural confirmation relying on NMR spectroscopy (1H, 13C) and X-ray crystallography using programs like SHELXL and ORTEP-3 .

Properties

IUPAC Name |

(3E)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88Br2N2O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-59-51-41-47(57)37-39-49(51)53(55(59)61)54-50-40-38-48(58)42-52(50)60(56(54)62)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3/b54-53+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJZYTVOIAPRS-DBFBYELTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one, identified by CAS number 1375101-06-6, is a complex organic compound with potential biological applications. Its structure features multiple bromine atoms and long aliphatic chains, indicating possible lipophilicity and interactions with biological membranes.

The molecular formula of this compound is , with a molecular weight of 981.12 g/mol. The compound is characterized by its high molecular complexity, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅₆H₈₈Br₂N₂O₂ |

| Molecular Weight | 981.12 g/mol |

| CAS Number | 1375101-06-6 |

| Solubility | Insoluble in water |

| Log P | High (indicative of lipophilicity) |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that indole derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for this compound as an anticancer agent. For example, derivatives of indolinone have been reported to inhibit cell proliferation in various cancer models, including breast and lung cancer cells .

Antimicrobial Activity

The presence of bromine atoms in the structure may enhance the antimicrobial properties of the compound. Brominated compounds are known for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that similar compounds demonstrate broad-spectrum antimicrobial activity, making them candidates for further exploration in medicinal chemistry .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : The compound may induce oxidative stress within cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that indole derivatives can cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various indole derivatives, including those structurally related to this compound. The results demonstrated a dose-dependent inhibition of cell growth in MCF7 breast cancer cells, with IC50 values significantly lower than those for standard chemotherapeutics .

Study 2: Antimicrobial Activity

In another research article focusing on antimicrobial properties, derivatives of indolinone were tested against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory applications. The indolinone structure is known for its ability to interact with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Potential

Studies have shown that indolinone derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific modifications in (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one may enhance its efficacy against certain types of tumors, particularly those resistant to conventional therapies.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research on similar compounds has indicated that they can modulate inflammatory pathways, offering a pathway for developing new treatments for chronic inflammatory diseases.

Applications in Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Organic Electronics

Due to its conjugated structure, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films and maintain stability under operational conditions is crucial for the performance of electronic devices.

Case Study 1: Anticancer Activity

A study conducted on various indolinone derivatives demonstrated significant cytotoxic effects against human breast cancer cells. The specific derivative containing the octyldodecyl chain exhibited enhanced membrane permeability and improved bioavailability, leading to increased efficacy compared to less lipophilic counterparts.

Case Study 2: Organic Photovoltaics

Research into the use of this compound in OPVs showed promising results. The compound was incorporated into a polymer blend, resulting in improved charge transport properties and overall device efficiency.

Comparison with Similar Compounds

Key Observations:

Bromine Substitution : The presence of bromine at specific positions (e.g., 6-position in the target compound vs. 4-bromobenzyl in analogs) enhances electrophilic reactivity and π-stacking capabilities, which are advantageous in organic semiconductors .

Alkyl Chain Effects : The 2-octyldodecyl groups in the target compound significantly increase molecular weight and hydrophobicity compared to smaller alkyl or benzyl substituents in analogs. This improves solubility in organic solvents but may reduce bioavailability in aqueous systems.

Biological Activity : Analogs with polar groups (e.g., acetamide, cyanamido) exhibit higher logP values (~5–7) and are prioritized in drug discovery for balanced lipophilicity . The target compound’s lack of polar functional groups suggests a focus on material science rather than therapeutic applications.

Spectroscopic and Crystallographic Comparisons

- NMR Data : Similar indole derivatives (e.g., Zygocaperoside) show distinct 1H-NMR signals for olefinic protons (δ 6.8–7.2 ppm) and carbonyl groups (δ 170–180 ppm in 13C-NMR) . The target compound’s (E)-configuration would produce characteristic coupling constants (J > 12 Hz) for trans-vinylic protons.

- Crystallography : Structural analogs are often resolved using SHELX suites, with Flack parameters (e.g., x < 0.1) confirming absolute configuration . The bulky 2-octyldodecyl chains in the target compound likely induce steric hindrance, complicating crystal packing compared to smaller analogs.

Environmental and Regulatory Considerations

Brominated compounds are scrutinized for environmental persistence. For instance, errors in Toxics Release Inventory (TRI) data for lead and zinc compounds highlight the importance of accurate reporting for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.